
trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propanone Moiety: The propanone group can be introduced through aldol condensation or other carbonyl addition reactions.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and other specialized compounds.
Mécanisme D'action
The mechanism of action of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxy-2-piperidinyl)-2-propanone: Lacks the hydrobromide salt form.
1-(3-Methoxy-2-piperidinyl)-2-butanone: Similar structure with a butanone moiety instead of propanone.
1-(3-Methoxy-2-piperidinyl)-2-pentanone: Similar structure with a pentanone moiety.
Uniqueness
Trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity.
Propriétés
Formule moléculaire |
C9H18BrNO2 |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
1-(3-methoxypiperidin-2-yl)propan-2-one;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H |
Clé InChI |
DVSQBUUDEVNABC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1C(CCCN1)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


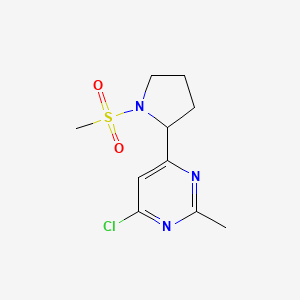
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
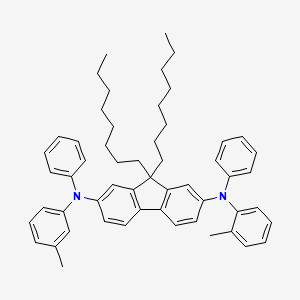
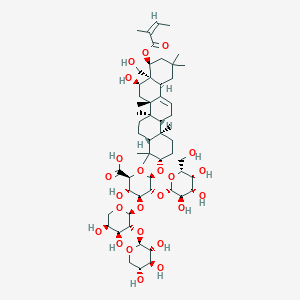
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)

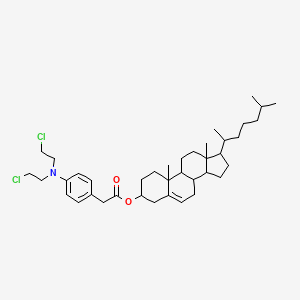
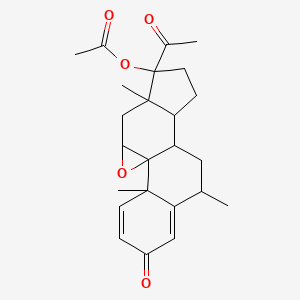
![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)

